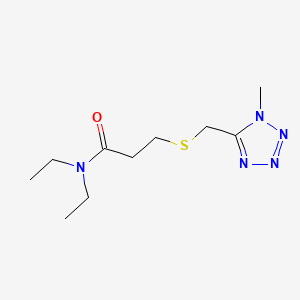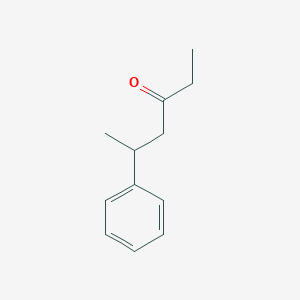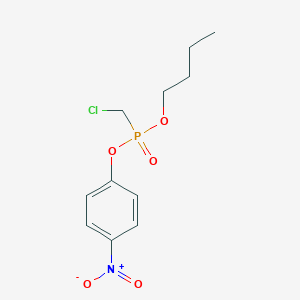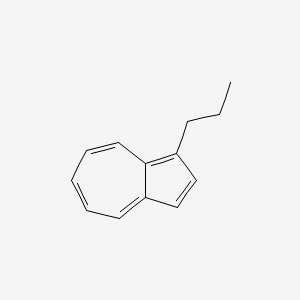
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene is an organic compound characterized by its unique structure, which includes two phenylethynyl groups attached to a naphthalene core with chlorine atoms at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2,3-dichloro-1,4-diiodonaphthalene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would likely involve optimizing the reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings or the naphthalene core.
Common Reagents and Conditions:
Oxidation: DDQ in an inert solvent such as dichloromethane.
Substitution: Halogenation using N-bromosuccinimide (NBS) or other halogenating agents under mild conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene has several applications in scientific research:
Organic Electronics: Due to its extended π-conjugation, it is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s unique photophysical properties make it suitable for use in sensors and other optoelectronic devices.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and materials.
Wirkmechanismus
The mechanism by which 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene exerts its effects is primarily through its electronic structure. The extended π-conjugation allows for efficient electron transport and light absorption, making it valuable in optoelectronic applications . The molecular targets include various electronic components where the compound can act as a semiconductor or a light-emitting material.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(phenylethynyl)benzene (BPEB): Shares a similar structure but lacks the naphthalene core and chlorine substituents.
9,10-Bis(phenylethynyl)anthracene: Another compound with extended π-conjugation used in similar applications.
Uniqueness: 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene is unique due to the presence of chlorine atoms, which can influence its electronic properties and reactivity. The naphthalene core also provides a different electronic environment compared to benzene or anthracene derivatives, potentially leading to unique photophysical properties .
Eigenschaften
CAS-Nummer |
80034-42-0 |
|---|---|
Molekularformel |
C26H14Cl2 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
2,3-dichloro-1,4-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H14Cl2/c27-25-23(17-15-19-9-3-1-4-10-19)21-13-7-8-14-22(21)24(26(25)28)18-16-20-11-5-2-6-12-20/h1-14H |
InChI-Schlüssel |
ZWTDXLTXTBEGSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C3=CC=CC=C32)C#CC4=CC=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



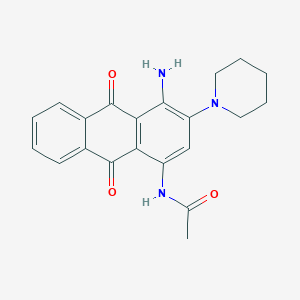
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)

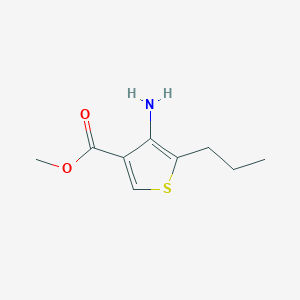
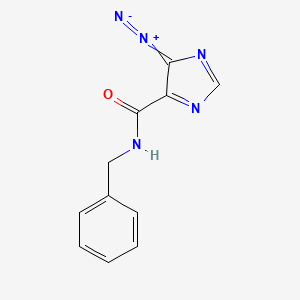
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)


